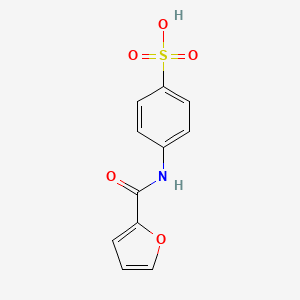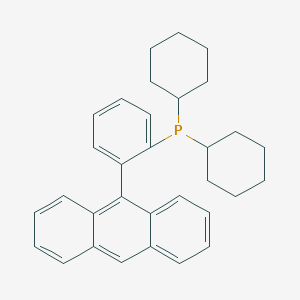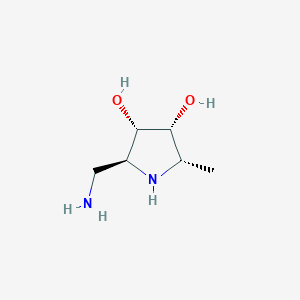
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: is a chiral compound with a complex structure that includes multiple stereocenters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a protected amino acid or a chiral diol.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride or lithium diisopropylamide.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions, using reagents like methylamine or benzylamine.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, using oxidizing agents such as osmium tetroxide or potassium permanganate.
Final Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors.
Biocatalysis: Enzymes or whole-cell catalysts can be employed to achieve specific stereoselective transformations, enhancing the yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methylamine, benzylamine, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
Chiral Building Block: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Ligand Design: It is used in the design of ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction: It is used in research to study protein-ligand interactions.
Medicine
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Diagnostic Agents: It is investigated as a component of diagnostic agents for imaging techniques.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is studied for its potential use in agrochemicals.
作用机制
The mechanism of action of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
(2S,3S,4R,5S)-2-(Aminomethyl)-5-ethylpyrrolidine-3,4-diol: Similar structure with an ethyl group instead of a methyl group.
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: Similar structure with different stereochemistry.
Uniqueness
Stereochemistry: The specific stereochemistry of this compound gives it unique properties in terms of reactivity and interaction with biological targets.
Functional Groups: The presence of both aminomethyl and hydroxyl groups allows for diverse chemical modifications and applications.
属性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S)-2-(aminomethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H14N2O2/c1-3-5(9)6(10)4(2-7)8-3/h3-6,8-10H,2,7H2,1H3/t3-,4-,5+,6-/m0/s1 |
InChI 键 |
NXJIVCXAMXOCTF-AZGQCCRYSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H](N1)CN)O)O |
规范 SMILES |
CC1C(C(C(N1)CN)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




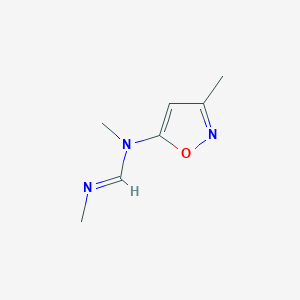

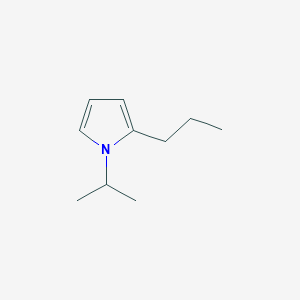
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)


![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
